molecular formula C18H16ClNO3 B2729116 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide CAS No. 2034555-77-4

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide

Cat. No.: B2729116
CAS No.: 2034555-77-4
M. Wt: 329.78
InChI Key: KPPDXYBMJBNBEN-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have a significant inhibitory effect on Src kinase . This interaction could potentially influence various biochemical reactions within the cell.

Cellular Effects

The compound has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzofuran derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been tested in two different doses in a newly developed EGFR wild type mouse lung adenocarcinoma xenograft model . Both doses resulted in significant inhibition of tumor growth, but the mechanism of action was different .

Metabolic Pathways

It is known that benzofuran derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that benzofuran derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that benzofuran derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide typically involves the following steps:

Chemical Reactions Analysis

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide can be compared with other benzofuran derivatives such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound used for similar therapeutic purposes.

    Angelicin: Known for its antimicrobial properties.

These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-22-17(16-10-12-6-2-5-9-15(12)23-16)11-20-18(21)13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPDXYBMJBNBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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